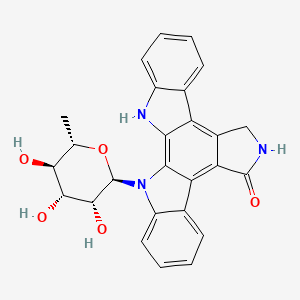

K252d

Descripción general

Descripción

K252d is an indolocarbazole alkaloid found in Nocardiopsis . It is a PKC inhibitor that inhibits PKC isolated from rat brain, as well as, calcium- and calmodulin-dependent phosphodiesterase isolated from bovine heart .

Synthesis Analysis

The total synthesis of indolocarbazole natural products culminated in the syntheses of the staurosporine aglycone, arcyriaflavin A, and the first total synthesis of K252d and its previously unknown β-anomer . One new indolocarbazole, 3-hydroxy-K252d, was obtained by feeding a culture of the marine-derived Streptomyces strain OUCMDZ-3118 with 5-hydroxy-l-tryptophan .Molecular Structure Analysis

The molecular formula of K252d is C26H23N3O5 .Chemical Reactions Analysis

K252d inhibits PKC in rat brain and bovine heart phosphodiesterase .Physical And Chemical Properties Analysis

K252d has a boiling point of 824.4±65.0 °C, a density of 1.71±0.1 g/cm3, and is soluble in DMSO and Ethanol .Aplicaciones Científicas De Investigación

K252a as an Inhibitor of Oncogenic Properties

K252a and Cancer Research : K252a, identified as an ATP analog, has been shown to be a potent inhibitor for receptor tyrosine kinases of the Trk family. Research demonstrates that K252a can effectively prevent HGF-mediated scattering, reduce Met-driven proliferation, and cause reversion in cells transformed by oncogenic receptors. Specifically, it inhibits Met autophosphorylation and prevents the activation of downstream effectors such as MAPKinase and Akt. This suggests that K252a, along with its derivatives, could be effective in treating Met-mediated tumors, highlighting its significant potential in oncology (Morotti et al., 2002).

K252a in Neuroprotection

Neuroprotective Properties : Beyond its anticancer activity, K252a is known for its neuroprotective properties. It, along with CEP1347 (a K252a derivative), inhibits mixed-lineage kinase-3 (MLK3) and induces activation of neurotrophic signaling pathways, such as Akt and ERK. This mechanism underlines K252a's role in promoting neurite outgrowth, somal hypertrophy, and neurotransmitter synthesis. It provides a biochemical basis for its therapeutic effects in neuroprotection, suggesting potential applications in treating neurodegenerative diseases or injuries (Roux et al., 2002).

Pharmaceutical Diversification

Chemical Diversification : K252a has also been explored in the context of pharmaceutical diversification. A study highlighted its late-stage derivatization through palladium-catalyzed cross-coupling reactions, showcasing the compound's versatility and potential in the development of new pharmaceuticals. This approach allows for the modification of K252a, potentially leading to new therapeutic agents with enhanced or novel activities (Uehling et al., 2019).

Mecanismo De Acción

Target of Action

K252d is an indolocarbazole alkaloid found in Nocardiopsis . It primarily targets Protein Kinase C (PKC) isolated from rat brain . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. Additionally, K252d also inhibits calcium- and calmodulin-dependent phosphodiesterase isolated from bovine heart .

Mode of Action

K252d acts as an inhibitor of its primary targets. It inhibits PKC in the rat brain and calcium- and calmodulin-dependent phosphodiesterase in the bovine heart . The inhibition of these targets leads to changes in the phosphorylation of proteins and the regulation of calcium signaling, respectively.

Biochemical Pathways

The inhibition of PKC and calcium- and calmodulin-dependent phosphodiesterase by K252d affects multiple biochemical pathways. PKC plays a crucial role in several signal transduction cascades and its inhibition can impact processes like cell proliferation, differentiation, and apoptosis. On the other hand, the inhibition of calcium- and calmodulin-dependent phosphodiesterase can affect calcium signaling pathways, which are involved in a wide range of cellular functions .

Pharmacokinetics

It is soluble in dmso and ethanol , which suggests it could be administered in a suitable solvent for optimal bioavailability.

Result of Action

The molecular and cellular effects of K252d’s action are primarily due to the inhibition of its targets. By inhibiting PKC and calcium- and calmodulin-dependent phosphodiesterase, K252d can modulate various cellular processes, including cell proliferation, differentiation, apoptosis, and calcium signaling .

Action Environment

The action, efficacy, and stability of K252d can be influenced by various environmental factorsFor instance, the solubility of K252d in different solvents suggests that the choice of solvent can influence its bioavailability and efficacy .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O5/c1-11-22(30)23(31)24(32)26(34-11)29-16-9-5-3-7-13(16)18-19-14(10-27-25(19)33)17-12-6-2-4-8-15(12)28-20(17)21(18)29/h2-9,11,22-24,26,28,30-32H,10H2,1H3,(H,27,33)/t11-,22-,23+,24+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQXRIMLEOPQQP-DDWDLLSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)N2C3=CC=CC=C3C4=C5C(=C6C7=CC=CC=C7NC6=C42)CNC5=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)N2C3=CC=CC=C3C4=C5C(=C6C7=CC=CC=C7NC6=C42)CNC5=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

13-(6-deoxy-alpha-L-mannopyranosyl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one | |

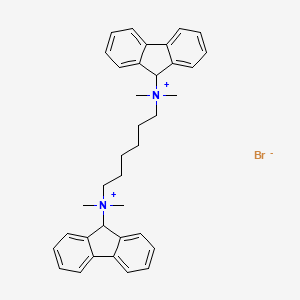

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[hexadecoxy(hydroxy)phosphoryl] (2S)-2-amino-3-hydroxypropanoate](/img/structure/B1673138.png)

![(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1673143.png)

![N-Methylcarbamic acid 3-[(2-methylhexanoyl)amino]phenyl ester](/img/structure/B1673149.png)